molecular formula C19H23N3O2 B11045792 N-[(2,5-dimethoxyphenyl)methyl]-1-propylbenzimidazol-2-amine

N-[(2,5-dimethoxyphenyl)methyl]-1-propylbenzimidazol-2-amine

Cat. No.: B11045792
M. Wt: 325.4 g/mol
InChI Key: OOTUNTOVVJLPRW-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-2-amine is a compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-Dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-Dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring or the phenyl ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

N-[(2,5-Dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2,5-Dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter release and neuronal excitability, leading to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-Dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-2-amine is unique due to its specific substitution pattern and the presence of the benzodiazole core, which imparts distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-propylbenzimidazol-2-amine

InChI

InChI=1S/C19H23N3O2/c1-4-11-22-17-8-6-5-7-16(17)21-19(22)20-13-14-12-15(23-2)9-10-18(14)24-3/h5-10,12H,4,11,13H2,1-3H3,(H,20,21)

InChI Key

OOTUNTOVVJLPRW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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